Tris(2,2,6,6-tetrametilheptano-3,5-dionato-O,O')gadolinio

Descripción general

Descripción

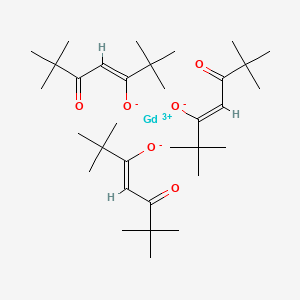

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium is a useful research compound. Its molecular formula is C33H60GdO6 and its molecular weight is 710.1 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente de Dopaje en LEDs de GaN

Este compuesto ha encontrado aplicación como un agente de dopaje en GaN (nitruro de galio) diodos emisores de luz (LEDs). Al incorporar tris(2,2,6,6-tetrametilheptano-3,5-dionato-O,O')gadolinio, los investigadores pueden mejorar las propiedades de luminiscencia de estos LEDs, mejorando su eficiencia y rendimiento .

Ligando Auxiliar en la Síntesis de Complejos de Iridio

This compound sirve como un ligando auxiliar en la síntesis de complejos de iridio (III) de emisión naranja. Estos complejos son relevantes en campos como la optoelectrónica y la catálisis .

Aplicaciones Organometálicas

Más allá de sus roles específicos, los compuestos organometálicos como this compound son valiosos en diversas áreas:

- Fabricación de LEDs: Como se ve en los LEDs de GaN, contribuyen a las tecnologías de iluminación avanzadas .

Consideraciones de Seguridad

Tris(2,2,6,6-tetrametilheptano-3,5-dionato)gadolinio (III) está clasificado como un producto químico de laboratorio. Las hojas de datos de seguridad recomiendan evitar su uso en alimentos, medicamentos, pesticidas o productos biocidas .

Mecanismo De Acción

Target of Action

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium is a complex compound that primarily targets the lanthanide series of elements. It acts as a ligand, binding to these elements and forming coordination complexes .

Mode of Action

The mode of action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium involves the formation of coordination complexes with lanthanide elements. The compound binds to these elements through its oxygen atoms, forming a distorted trigonal prism around the central lanthanide ion .

Biochemical Pathways

It is known that the compound can act as a precursor for high-temperature protective coatings . This suggests that it may interact with biochemical pathways related to heat resistance and protection.

Pharmacokinetics

Given its use in high-temperature applications, it is likely that the compound has high thermal stability . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to high bioavailability in environments with elevated temperatures.

Result of Action

The result of the action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium is the formation of coordination complexes with lanthanide elements. These complexes can be used in various applications, including as precursors for high-temperature protective coatings . The formation of these complexes can also lead to changes in the physical and chemical properties of the lanthanide elements, such as their luminescence properties .

Action Environment

The action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium is influenced by environmental factors such as temperature. The compound has high thermal stability, which allows it to function effectively in high-temperature environments . Other environmental factors, such as the presence of lanthanide elements, are also crucial for the compound’s action, as these elements are the primary targets of the compound .

Actividad Biológica

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium (Gd(TMHD)₃) is a gadolinium complex that has garnered attention for its potential applications in medical imaging and therapeutic interventions. This article reviews the biological activity of Gd(TMHD)₃, focusing on its effects on cellular processes, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

Gd(TMHD)₃ is formed from gadolinium ions coordinated to three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. The complex exhibits unique physicochemical properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇GdO₆ |

| Molecular Weight | 563.67 g/mol |

| Density | 0.883 g/mL at 25 °C |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Cell Proliferation and Viability

Studies have demonstrated that Gd³⁺ ions can influence cell proliferation in various cell lines. For instance, low concentrations of Gd³⁺ (≤0.5 mM) have been shown to enhance cell growth by approximately 22.4% after 24 hours. However, higher concentrations (≥1.0 mM) lead to significant suppression of proliferation, with reductions up to 64% observed at 2 mM GdCl₃ in HeLa cells .

Table 1: Effects of Gd³⁺ Concentration on Cell Proliferation

| Concentration (mM) | Cell Growth (%) after 24h | Cell Growth (%) after 48h |

|---|---|---|

| 0.01 | 22.4 ± 1.27 | Not specified |

| 1.0 | Suppression observed | Not specified |

| 2.0 | -26.4 ± 1.03 | -64.0 ± 2.68 |

Cytotoxicity

The cytotoxic effects of Gd(TMHD)₃ have been evaluated using various assays, including the MTT assay to assess cell viability post-treatment. An IC₅₀ value of approximately 23.44 µg/mL has been reported for certain Gd complexes, indicating moderate cytotoxicity . The treated cells exhibited signs of autophagic cell death without externalization of phosphatidylserine, suggesting a specific mechanism of toxicity rather than necrosis or apoptosis .

Table 2: Cytotoxicity Data for Gd Complexes

| Compound | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| Gd(TMHD)₃ | 23.44 | Autophagic cell death |

| Gadolinium chloride | Varies | Inhibition of glycolytic enzymes |

Interaction with Cellular Metabolism

Gd³⁺ ions have been shown to disrupt metabolic pathways critical for cell proliferation. In studies involving high-throughput metabolomics, alterations in lipid metabolism and nucleotide synthesis were observed following exposure to gadolinium compounds . Specifically:

- At lower concentrations, metabolites related to lipid transport and energy production were enhanced.

- Higher concentrations resulted in down-regulation of metabolites involved in amino acid synthesis and glycolysis.

These findings suggest that Gd³⁺ may serve as a metabolic modulator with potential implications in cancer therapy by targeting metabolic vulnerabilities in tumor cells.

Case Studies and Applications

Recent investigations into the use of gadolinium complexes as theranostic agents have highlighted their potential dual role in both imaging and treatment . For example:

- Study on Glioblastoma Cells : Gd(TMHD)₃ exhibited low cytotoxicity while facilitating cellular uptake in human glioblastoma multiforme (T98G) cell lines, suggesting its utility as an imaging agent with therapeutic potential .

- Therapeutic Applications : The modulation of metabolic pathways by gadolinium complexes could be leveraged for developing novel cancer treatments targeting metabolic dysregulation commonly seen in tumors .

Propiedades

Número CAS |

14768-15-1 |

|---|---|

Fórmula molecular |

C33H60GdO6 |

Peso molecular |

710.1 g/mol |

Nombre IUPAC |

gadolinium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

InChI |

InChI=1S/3C11H20O2.Gd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

Clave InChI |

KUKZOIVDRFKQPE-LWTKGLMZSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Gd+3] |

SMILES isomérico |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Gd] |

SMILES canónico |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Gd] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.